molecular formula C11H17N B2738639 (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine CAS No. 2248184-46-3

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine

Cat. No.: B2738639
CAS No.: 2248184-46-3
M. Wt: 163.264
InChI Key: VLEMINLDVJRIHR-SECBINFHSA-N
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Description

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine is a chiral primary amine of significant interest in medicinal chemistry and neuroscience research. This compound features a stereospecific (R)-configuration at the 2-methyl position and a 2-methylphenyl (o-tolyl) substituent, a structural motif present in compounds investigated for central nervous system (CNS) target engagement . The (2R)-enantiomer is provided to ensure precise structure-activity relationship (SAR) studies, as chirality often critically influences a molecule's pharmacological profile, binding affinity, and metabolic fate . Research into structurally similar phenylpropan-1-amines indicates potential application as building blocks for the development of novel ligands for G-protein coupled receptors (GPCRs) . For instance, analogous compounds are explored in the design of agonists for the orphan receptor GPR88, a striatum-enriched GPCR that is a promising drug target for psychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and addiction . The mechanism of action for related research compounds often involves allosteric modulation of such receptors, impacting intracellular signaling cascades . This product is intended for research applications only, including as a synthetic intermediate, a standard for analytical method development, or a candidate for high-throughput screening campaigns. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound responsibly, in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

(2R)-2-methyl-3-(2-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9H,7-8,12H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEMINLDVJRIHR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and a suitable amine precursor.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2-methylbenzaldehyde with the amine precursor in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral amine.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine may involve:

    Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification: Implementing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent used.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or signal transduction.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Features Amine Type Substituent Position logP (Estimated) Biological Relevance Reference
(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine R-configuration, 2-methylphenyl at C3 Primary C2 (methyl), C3 (aryl) ~2.8 Potential CNS ligand
(2RS)-1-(4-methoxyphenyl)propan-2-amine Racemic mixture, 4-methoxyphenyl at C1 Primary C1 (aryl), C2 (none) ~1.6 Adrenergic receptor modulation
1-(fluorophenyl)propan-2-ylamine Fluorophenyl at C1, methylamine at C2 Secondary C1 (aryl), C2 (methyl) ~2.3 Enhanced metabolic stability
N-(2-chloroethyl)-N-methylpropan-1-amine Chloroethyl, tertiary amine Tertiary N/A ~1.1 Alkylating agent candidate

Key Observations :

  • Stereochemistry : The R-configuration in the target compound may confer selectivity in receptor binding compared to racemic mixtures (e.g., (2RS)-1-(4-methoxyphenyl)propan-2-amine ) .
  • Amine Type : Primary amines (target compound) typically exhibit higher solubility and receptor affinity, whereas tertiary amines (e.g., N-(2-chloroethyl)-N-methylpropan-1-amine ) are more lipophilic and reactive .

Substituent Effects on Physicochemical Properties

Table 2: Impact of Aromatic Substituents
Compound Name Aromatic Substituent Electronic Effect logP (Estimated) Solubility (mg/mL)
(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine 2-methylphenyl Electron-donating ~2.8 ~5.2 (neutral pH)
(2R)-2-(4-methoxyphenyl)propan-1-amine hydrochloride 4-methoxyphenyl Electron-donating ~1.9 ~12.4 (acidic pH)
2-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine 4-CF₃ Electron-withdrawing ~3.5 ~2.1 (neutral pH)

Key Findings :

  • Electron-Donating Groups : The 2-methylphenyl group in the target compound increases lipophilicity compared to 4-methoxyphenyl analogs but reduces solubility.

Biological Activity

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine, commonly referred to as a chiral amine, exhibits significant biological activity due to its structural characteristics and ability to interact with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H17N
  • IUPAC Name : (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine

The presence of a chiral center contributes to its unique interactions with biological systems, influencing its pharmacological properties and biological effects.

The biological activity of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate various enzymes involved in metabolic pathways, thereby influencing biochemical processes. For example, it has been noted for potential interactions with acetylcholinesterase (AChE), which is crucial in neurotransmission .
  • Receptor Interaction : Its chiral nature allows selective binding to receptors, potentially leading to varied physiological responses. This selectivity can affect neurotransmission and signal transduction pathways.

Biological Activity and Therapeutic Potential

Research indicates that (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that compounds similar to this amine may have neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's .
  • Antidepressant Activity : The compound's ability to modulate neurotransmitter levels suggests potential applications in treating depression and anxiety disorders.
  • Antimicrobial Properties : Preliminary studies indicate that related compounds may possess antimicrobial activity, which warrants further exploration for therapeutic use against bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological effects of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine:

StudyFindings
Study 1 Investigated the compound's inhibitory effect on AChE, revealing significant binding affinity compared to established drugs like Donepezil .
Study 2 Explored the antimicrobial properties of structurally similar compounds, demonstrating effectiveness against Staphylococcus aureus .
Study 3 Evaluated the neuroprotective potential through in vitro assays, indicating a reduction in neuronal cell death under oxidative stress conditions.

Future Directions

Ongoing research aims to further elucidate the specific mechanisms by which (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine exerts its biological effects. Areas of interest include:

  • Pharmacokinetics and Metabolism : Understanding how the body metabolizes this compound will help predict its therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity can lead to the development of more potent derivatives.

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